molecular formula C15H13N3O2S B15200952 N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B15200952
M. Wt: 299.3 g/mol
InChI Key: NTSAWYABXBGWLX-UHFFFAOYSA-N
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Description

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrrole ring with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as 2-cyanoacetamide and phenylhydrazine, under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction with a thiophene derivative, such as thiophene-2-carboxylic acid, using a palladium catalyst.

    Amidation Reaction: The final step involves the amidation of the intermediate compound with an amine, such as 5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrole, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or amide derivatives.

Scientific Research Applications

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
  • 2-(3-(hydroxyimino)methyl)-1-phenyl-1H-pyrrole
  • 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrol-1-yl)phenyl)thiophene

Uniqueness

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its combination of a pyrrole ring and a thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3O2S/c16-14-13(10-5-2-1-3-6-10)11(19)9-18(14)17-15(20)12-7-4-8-21-12/h1-8,16,19H,9H2,(H,17,20)

InChI Key

NTSAWYABXBGWLX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=CC=CC=C3)O

Origin of Product

United States

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